Dehydroxy Bromocelecoxib
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Overview
Description
Dehydroxy Bromocelecoxib is a chemical compound with the molecular formula C₁₇H₁₃BrF₃N₃O₂S and a molecular weight of 460.27 g/mol . It is a derivative of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme . This compound is primarily used in research settings, particularly in the fields of proteomics and analytical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Bromocelecoxib involves several steps, starting with the bromination of a precursor molecule. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) . The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .
Chemical Reactions Analysis
Types of Reactions
Dehydroxy Bromocelecoxib undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like or .
Reduction: Commonly uses reducing agents such as or .
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols or amines .
Scientific Research Applications
Dehydroxy Bromocelecoxib has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in quality control and analytical studies during the commercial production of Celecoxib.
Mechanism of Action
The mechanism of action of Dehydroxy Bromocelecoxib is similar to that of Celecoxib. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, thereby reducing the production of prostaglandins that cause inflammation and pain . The compound binds to the active site of the COX-2 enzyme, blocking its activity and leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: The parent compound, known for its selective COX-2 inhibition.
Rofecoxib: Another COX-2 inhibitor with similar anti-inflammatory properties.
Valdecoxib: A COX-2 inhibitor used for the treatment of arthritis and pain.
Uniqueness
Dehydroxy Bromocelecoxib is unique due to its specific bromination, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Celecoxib . This modification can potentially lead to variations in its efficacy and safety profile, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H13BrF3N3O2S |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
4-[5-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H13BrF3N3O2S/c18-10-11-1-3-12(4-2-11)15-9-16(17(19,20)21)23-24(15)13-5-7-14(8-6-13)27(22,25)26/h1-9H,10H2,(H2,22,25,26) |
InChI Key |
MRBRJRAADVUUOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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